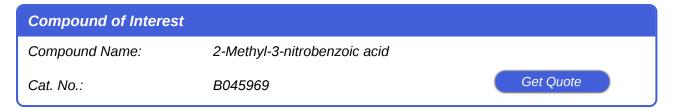


# Technical Guide: Physicochemical Properties of 2-Methyl-3-nitrobenzoic Acid

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of **2-Methyl-3-nitrobenzoic acid** (CAS No. 1975-50-4), a key intermediate in organic and pharmaceutical synthesis.[1][2] The document outlines its physical properties, standardized experimental protocols for their determination, and a workflow for sample purification and analysis.

## **Physicochemical Data Summary**

**2-Methyl-3-nitrobenzoic acid**, also known as 3-Nitro-o-toluic acid, is a solid, appearing as a white, light beige, or yellow crystalline powder.[1][3][4] Its molecular formula is  $C_8H_7NO_4$  with a molecular weight of 181.15 g/mol .[1][5] The compound is generally insoluble in water.[3][4][6]

The reported melting and boiling points for **2-Methyl-3-nitrobenzoic acid** exhibit some variation across different sources. This can be attributed to differences in experimental conditions, sample purity, and measurement techniques. The quantitative data are summarized below.

Table 1: Physical Properties of 2-Methyl-3-nitrobenzoic Acid



Property	Value	Source
Melting Point	182-184 °C (lit.)	[4]
180-187 °C	[1]	
360-363 °F (182.2-183.9 °C)	[6][7]	<del>_</del>
152 °C	[3][8]	<del>_</del>
Boiling Point	314.24 °C (rough estimate)	[3][4][9]
337.1 °C	[8]	

Note: The melting point is most frequently cited in the 182-184 °C range. The lower reported value of 152 °C may represent a different polymorph or a sample with impurities. Boiling point values are generally estimates, as aromatic carboxylic acids may decarboxylate or decompose at such high temperatures.

### **Experimental Protocols**

Accurate determination of physical constants such as melting and boiling points is critical for compound identification, purity assessment, and process development.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the standard capillary method.

Objective: To determine the melting point range of a solid sample of **2-Methyl-3-nitrobenzoic** acid.

### Apparatus:

- Melting point apparatus (e.g., Thiele tube with heated oil bath or digital melting point device)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle



Thermometer (calibrated)

#### Procedure:

- Sample Preparation: Ensure the **2-Methyl-3-nitrobenzoic acid** sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- Capillary Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is positioned correctly adjacent to the capillary.
- Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (~182 °C).
- Measurement: When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate reading.
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-2 °C) is indicative of high purity.

Determining the boiling point of a high-melting-point solid like **2-Methyl-3-nitrobenzoic acid** via distillation is often impractical due to the high temperatures required, which can cause decomposition. The reported values are typically estimates derived from computational models or determined under reduced pressure (vacuum distillation).

Objective: To determine the boiling point of a liquid sample at a given pressure.

#### Apparatus:

- Distillation apparatus (distilling flask, condenser, receiving flask)
- Heating mantle



- Thermometer (calibrated)
- Boiling chips
- (Optional) Vacuum pump and manometer for reduced pressure distillation

#### Procedure:

- Apparatus Setup: Place the substance in the distilling flask with a few boiling chips.
   Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
- Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.
- Measurement: The boiling point is the constant temperature at which the vapor condenses
  into the condenser, observed as a stable reading on the thermometer while liquid is actively
  dripping into the receiving flask.
- Pressure Correction: The atmospheric pressure should be recorded. If the determination is
  performed at a pressure other than standard pressure (760 mmHg), a nomograph or the
  Clausius-Clapeyron equation should be used to correct the boiling point to standard
  pressure. For high-boiling substances, this is often done in reverse; the boiling point is
  measured under vacuum and extrapolated to atmospheric pressure.

### **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the purification and subsequent melting point analysis of a synthesized solid organic compound like **2-Methyl-3-nitrobenzoic acid**. Purification via recrystallization is a standard and essential step to ensure the accuracy of the melting point measurement.[10][11]



# Workflow for Purification and Melting Point Determination Crude Solid Product Dissolve in Minimum Hot Solvent (e.g., Ethanol) Hot Gravity Filtration (Removes Insoluble Impurities) Cool Slowly to Room Temp, then in Ice Bath **Crystal Formation** (Recrystallization) Vacuum Filtration (Collect Crystals) Wash Crystals with Cold Solvent Dry Crystals (Air or Vacuum Oven) Pure, Dry Crystalline Solid

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Final Data: Melting Point Range

Prepare Capillary Sample

Measure Melting Point Range (Digital Apparatus)

Caption: Workflow for sample purification and melting point analysis.



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